CID 10220220

Description

Contextualizing Calcium Dobesilate as a Research Compound

In the landscape of biomedical investigation, calcium dobesilate is primarily explored for its effects on the vascular system. patsnap.com It is classified as a vasoprotective agent and has been a tool for researchers studying the complex mechanisms of vascular disorders. patsnap.com The compound's utility in research stems from its multifaceted biological activities, which include stabilizing capillary endothelium, reducing capillary permeability, and inhibiting platelet aggregation. patsnap.com These characteristics make it a valuable agent for probing the pathways involved in conditions such as chronic venous insufficiency and diabetic retinopathy from a preclinical perspective. patsnap.compatsnap.com Research institutions continue to investigate its broader applications and the intricate molecular interactions that underpin its observed effects. patsnap.com

Historical Trajectory and Evolution of Research Focus

The investigation into calcium dobesilate dates back several decades, with initial research focusing on its potential applications in treating diabetic retinopathy and chronic venous insufficiency. researchgate.net Developed over 40 years ago, it was registered in the European and British Pharmacopoeias in the late 1990s for these conditions. researchgate.net Early studies centered on its ability to reduce blood viscosity and platelet aggregation. taylorandfrancis.comresearchgate.net

Over time, the research focus has evolved and expanded significantly. Scientists have transitioned from observing its general vasoprotective effects to dissecting its specific molecular mechanisms. This has led to investigations into its antioxidant properties, its influence on inflammatory pathways, and its modulation of key cellular signaling cascades. patsnap.commdpi.comnih.gov More recent research has explored its potential in other areas of microvascular disease, including diabetic nephropathy and even its potential role in mitigating the effects of ischemia/reperfusion injury in various organs. taylorandfrancis.com This shift reflects a deeper dive into the fundamental biology that may be influenced by calcium dobesilate, moving from a phenomenological understanding to a more mechanistic one.

Scope of Preclinical and Mechanistic Investigations

The preclinical and mechanistic investigations into calcium dobesilate are extensive, covering a range of in vitro and in vivo models to understand its biological impact at the cellular and systemic levels. These studies have been crucial in building a scientific profile of the compound, independent of its clinical applications.

A significant area of research has been its effect on endothelial function . Studies have shown that calcium dobesilate can improve endothelial-dependent relaxation in isolated diabetic rat aorta, suggesting a direct impact on the vascular lining. It is thought to achieve this by reducing capillary hyperpermeability and inhibiting the effects of vasoactive substances like histamine (B1213489) and serotonin. taylorandfrancis.com

The antioxidant properties of calcium dobesilate are another major focus of preclinical research. It has been demonstrated to be a potent scavenger of hydroxyl radicals and, to a lesser extent, superoxide (B77818) radicals in vitro. In animal models of D-galactose-induced aging, calcium dobesilate treatment has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) in brain homogenates. mdpi.com Further studies in diabetic rats subjected to ischemia/reperfusion revealed that calcium dobesilate could protect the retina from oxidative stress by reducing the increase in retinal sodium and calcium content and preserving the activity of Na+/K+-ATPase and Ca2+/Mg2+-ATPase.

Table 1: Preclinical Antioxidant Effects of Calcium Dobesilate

| Study Model | Key Finding | Metric | Reference |

|---|---|---|---|

| In vitro radical scavenging assays | Potent scavenger of hydroxyl radicals | IC50 = 1.1 µM | |

| In vitro radical scavenging assays | Scavenger of superoxide radicals | IC50 = 682 µM | |

| D-galactose-induced aging in mice | Mitigated the increase in MDA levels | - | mdpi.com |

| D-galactose-induced aging in mice | Increased SOD activity | - | mdpi.com |

| D-galactose-induced aging in mice | Increased GPx activity | - | mdpi.com |

| D-galactose-induced aging in mice | Increased CAT activity | - | mdpi.com |

| Ischemia/reperfusion in diabetic rat retina | Reduced increase in retinal Na+ content | 27.5% increase vs. 51.8% in vehicle | |

| Ischemia/reperfusion in diabetic rat retina | Reduced increase in retinal Ca2+ content | 59.6% increase vs. 107.1% in vehicle | |

| Ischemia/reperfusion in diabetic rat retina | Protected Na+/K+-ATPase activity | 54% reduction in inhibition | |

| Ischemia/reperfusion in diabetic rat retina | Protected Ca2+/Mg2+-ATPase activity | 41% reduction in inhibition |

Research into the mechanisms of action has also delved into its influence on cellular signaling pathways. A pivotal area of investigation is its interaction with fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) signaling. nih.govnih.gov Studies have shown that calcium dobesilate can inhibit VEGF-induced endothelial cell migration, proliferation, and permeability. nih.gov This is achieved, at least in part, by inhibiting the phosphorylation of VEGFR-2 and suppressing its downstream signaling cascades. nih.gov The mechanism appears to involve interference with the heparan sulfate (B86663) binding site, which acts as a co-receptor for VEGF. nih.gov This inhibitory effect on VEGF signaling has been proposed as a key mechanism for its protective effects in models of diabetic nephropathy. nih.gov Furthermore, calcium dobesilate has been found to inactivate the PI3K/AKT/mTOR signaling pathway, which is downstream of VEGF/VEGFR2. frontiersin.org

Table 2: Mechanistic Effects of Calcium Dobesilate on VEGF Signaling

| Experimental System | Effect | Finding | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced cell migration | Significant inhibition | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced cell proliferation | Significant inhibition | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced permeability | Significant inhibition | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGFR-2 phosphorylation | Significant inhibition | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppression of VEGFR-2 mediated signaling | MEK/ERK MAP kinase activation inhibited | nih.gov |

| Diabetic mouse model (KK-Ay and HFD/STZ) | Downregulation of VEGF and VEGFR2 expression | Protein expression levels restored | frontiersin.org |

The anti-inflammatory effects of calcium dobesilate are another dimension of its preclinical investigation. It has been shown to inhibit the release and activity of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com This action helps to reduce the inflammatory response within the vascular system. patsnap.com

Collectively, these preclinical and mechanistic studies paint a picture of calcium dobesilate as a compound with a complex and multifaceted mechanism of action, making it a continued subject of interest for researchers aiming to understand and potentially target the underlying processes of microvascular diseases. patsnap.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Calcium dobesilate |

| Histamine |

| Serotonin |

| Malondialdehyde (MDA) |

Structure

3D Structure of Parent

Properties

CAS No. |

20123-80-2 |

|---|---|

Molecular Formula |

C6H6CaO5S |

Molecular Weight |

230.25 g/mol |

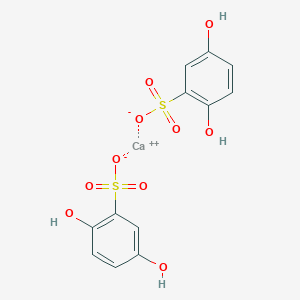

IUPAC Name |

calcium bis(2,5-dihydroxybenzenesulfonate) |

InChI |

InChI=1S/C6H6O5S.Ca/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |

InChI Key |

MVEKZZYTDBDHRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Ca] |

Other CAS No. |

20123-80-2 |

Pictograms |

Irritant |

Related CAS |

21799-87-1 (mono-potassium salt) 88-46-0 (Parent) |

Synonyms |

2,5 Dihydroxybenzenesulfonate 2,5 Dihydroxybenzenesulfonic Acid 2,5-Dihydroxybenzenesulfonate 2,5-Dihydroxybenzenesulfonic Acid Calcium Dobesilate Calcium Dobesilate (1:1) Calcium Dobesilate Monoammonium Salt Calcium Dobesilate Monopotassium Salt Calcium, Dobesilate Dexium Dobesilate Calcium Dobesilate, Calcium Dobica Doxium |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Calcium Dobesilate

Redox Homeostasis Modulation and Antioxidant Pathways

Calcium dobesilate exerts considerable influence on the balance between oxidants and antioxidants within the body, primarily through its potent antioxidant properties. patsnap.comnih.gov It mitigates oxidative stress, a key factor in the development of various vascular diseases, by scavenging free radicals and bolstering the body's natural antioxidant defenses. patsnap.com This action helps protect the vascular endothelium from oxidative damage, thereby preserving vascular function. patsnap.com Studies have demonstrated that the antioxidant properties of calcium dobesilate may be central to its angioprotective effects in vivo.

Calcium dobesilate has been shown to directly neutralize harmful reactive oxygen species (ROS), acting as a potent free radical scavenger. nih.gov This direct antioxidant action is a key component of its protective effects against oxidative damage.

In vitro studies have highlighted calcium dobesilate's effectiveness in scavenging hydroxyl radicals (•OH), one of the most reactive and damaging oxygen free radicals. Research comparing its efficacy to rutin, a known antioxidant, found calcium dobesilate to be nearly as potent in this regard. One study determined its IC50 value—the concentration required to scavenge 50% of the radicals—to be 1.1 µM, which is comparable to rutin's IC50 of 0.7 µM. Further in vivo research on diabetic rat models demonstrated that treatment with calcium dobesilate significantly reduced the hydroxyl radical signal intensity in the retina following ischemia/reperfusion injury.

| Radical Species | Parameter | Calcium Dobesilate Value (µM) | Reference Compound (Rutin) Value (µM) | Source |

|---|---|---|---|---|

| Hydroxyl Radical (•OH) | IC50 | 1.1 | 0.7 | |

| Superoxide (B77818) Radical (O2•−) | IC50 | 682 | 30 |

Beyond its direct scavenging activity, calcium dobesilate enhances the body's intrinsic antioxidant defenses by modulating the activity of key enzyme systems. nih.govnih.gov This indirect mechanism involves boosting the function of enzymes responsible for detoxifying reactive oxygen species, thereby preserving the endogenous antioxidant capacity. nih.gov

Research indicates that calcium dobesilate can positively modulate the activity of Superoxide Dismutase (SOD), a crucial enzyme that catalyzes the dismutation of superoxide radicals into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2). nih.govmdpi.com In a study using a D-galactose-induced aging mouse model, administration of calcium dobesilate led to a significant increase in SOD activity in the brain. nih.gov Similarly, a clinical study on patients undergoing coronary artery bypass surgery found that pretreatment with calcium dobesilate resulted in significantly higher levels of SOD after the procedure compared to a control group. nih.gov

Calcium dobesilate also enhances the activity of the Glutathione (B108866) Peroxidase (GPx) and Catalase (CAT) systems, which are vital for neutralizing hydrogen peroxide and other hydroperoxides. nih.govnih.govnih.govmdpi.com Catalase primarily decomposes hydrogen peroxide into water and oxygen, while GPx reduces hydrogen peroxide and lipid hydroperoxides using glutathione (GSH) as a substrate. nih.govresearchgate.net Studies have shown that treatment with calcium dobesilate significantly increases the activity of both GPx and CAT in brain tissue of aging mouse models. nih.gov In a clinical setting, patients pretreated with calcium dobesilate before cardiac surgery showed preserved, higher levels of GPx post-operation. nih.gov Additionally, in diabetic rats subjected to retinal ischemia/reperfusion, calcium dobesilate treatment helped maintain levels of reduced glutathione (GSH), which is essential for the function of the GPx system.

| Study Model | Enzyme | Observation | Source |

|---|---|---|---|

| D-Galactose-Induced Aging Mouse Brain | Superoxide Dismutase (SOD) | Increased activity | nih.gov |

| Glutathione Peroxidase (GPx) | Increased activity | nih.gov | |

| Catalase (CAT) | Increased activity | nih.gov | |

| Human Patients (Coronary Artery Bypass Surgery) | Superoxide Dismutase (SOD) | Significantly higher levels post-operation | nih.gov |

| Glutathione Peroxidase (GPx) | Significantly higher levels post-operation | nih.gov | |

| Diabetic Rat Retina (Ischemia/Reperfusion) | Glutathione (GSH) System | Protected against changes in reduced glutathione (GSH) content |

Inhibition of Lipid Peroxidation and Oxidative Damage Markers

Calcium dobesilate demonstrates potent antioxidant properties by mitigating oxidative stress, a key factor in the development of various vascular diseases. patsnap.com Its action involves scavenging free radicals and protecting the vascular endothelium from degenerative changes, thereby preserving vascular function. patsnap.com

Malondialdehyde (MDA) Level Reduction

A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). Research has consistently shown that calcium dobesilate effectively reduces MDA levels in various experimental models. In studies on sepsis-associated acute kidney injury in mice, calcium dobesilate treatment reversed the upregulated concentration of MDA. researchgate.net Similarly, in a D-galactose-induced aging mouse model, calcium dobesilate administration inhibited oxidative stress in the brain by decreasing MDA levels. mdpi.comnih.gov Specifically, while D-galactose administration significantly increased MDA levels, treatment with 100 mg/kg of calcium dobesilate mitigated this increase. nih.gov

Further evidence comes from studies on diabetic complications. In the retina of diabetic mice, calcium dobesilate significantly reduced biomarkers of oxidative stress, including MDA. nih.gov A study on patients undergoing coronary artery bypass graft operations found that pretreatment with calcium dobesilate resulted in significantly lower MDA levels compared to the control group, suggesting it alleviates MDA production. nih.gov

Table 1: Effect of Calcium Dobesilate on Malondialdehyde (MDA) Levels

| Study Model | Tissue/Sample | Key Finding | Citation |

|---|---|---|---|

| D-galactose-induced aging mice | Brain homogenates | Mitigated the increase in MDA levels at a dose of 100 mg/kg. | nih.gov |

| Sepsis-associated acute kidney injury mice | Kidneys | Reversed the upregulated MDA concentration. | researchgate.nettandfonline.com |

| Coronary artery bypass patients | Blood samples | Significantly lower MDA levels in the treated group compared to control. | nih.gov |

| Diabetic db/db mice | Retina | Significantly reduced MDA as a biomarker of oxidative stress. | nih.gov |

Total Antioxidant Status (TAS) Preservation

In a D-galactose-induced aging mouse model, calcium dobesilate treatment increased the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in the brain. mdpi.comnih.gov For instance, the activity of GPx and CAT was significantly decreased in the D-galactose group, and administration of calcium dobesilate (both 50 and 100 mg/kg) significantly restored their activity. nih.gov In cardiac surgery patients, pretreatment with calcium dobesilate preserved the endogenous antioxidant capacity, evidenced by significantly higher levels of superoxide dismutase and glutathione peroxidase after the release of the cross-clamp compared to the control group. nih.govresearchgate.net Furthermore, in a model of sepsis-induced acute kidney injury, calcium dobesilate reversed the reduced activity of the SOD enzyme. researchgate.nettandfonline.com Studies on diabetic rats subjected to ischemia/reperfusion also showed that calcium dobesilate protected against changes in retinal reduced glutathione (GSH) and oxidized glutathione (GSSG) content. nih.gov

Table 2: Effect of Calcium Dobesilate on Antioxidant Enzyme Activity

| Study Model | Enzyme(s) | Key Finding | Citation |

|---|---|---|---|

| D-galactose-induced aging mice | SOD, GPx, CAT | Increased the activity of all three enzymes in brain homogenates. | nih.gov |

| Coronary artery bypass patients | Superoxide Dismutase, Glutathione Peroxidase | Levels were significantly higher in the treated group post-operation. | nih.gov |

| Sepsis-associated acute kidney injury mice | Superoxide Dismutase (SOD) | Reversed the reduction in SOD enzyme activity. | researchgate.net |

Anti-Inflammatory Properties and Cytokine Regulation

Calcium dobesilate exhibits significant anti-inflammatory effects by modulating various mediators and signaling pathways involved in the inflammatory response. patsnap.com

Suppression of Platelet Activating Factor (PAF)-Induced Chemiluminescence

One of the specific anti-inflammatory actions of calcium dobesilate is its ability to interfere with the activity of Platelet-Activating Factor (PAF), a potent phospholipid activator of inflammation. In vitro studies have demonstrated that calcium dobesilate significantly reduces PAF-induced chemiluminescence in human polymorphonuclear (PMN) cells. nih.gov This inhibitory effect, however, was observed at concentrations of 50 microM or higher, indicating a dose-dependent action. nih.gov This suggests that at therapeutic concentrations, calcium dobesilate can directly curb the inflammatory response initiated by PAF. nih.gov

Modulation of Pro-Inflammatory Mediators and Signaling Pathways

Calcium dobesilate has a broad impact on the regulation of pro-inflammatory cytokines and the signaling pathways that control their production. In experimental models of sepsis, treatment with calcium dobesilate led to a reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, and IL-1β. tandfonline.com In studies on monocyte-to-macrophage differentiation, calcium dobesilate significantly suppressed the expression and activity of CD14, Toll-like receptor 4 (TLR4), and matrix metalloproteinase-9 (MMP9), which in turn lowered the levels of pro-inflammatory mediators like IL-1β, TNF-α, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov

The mechanism for this modulation involves the inhibition of several key signaling molecules. Research has shown that calcium dobesilate can inhibit the phosphorylation of Protein Kinase C delta (PKCδ) and Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2 and p38. nih.gov In diabetic models, it has been shown to prevent the increase of TNF-α and IL-1β mRNA and protein expression. karger.comnih.gov Furthermore, it can inhibit VEGF signaling, which is crucial in diabetic nephropathy. prolekare.cz

Impact on NF-κB Pathway Activation

A central mechanism for the anti-inflammatory effects of calcium dobesilate is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. tandfonline.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. tandfonline.com

Studies have demonstrated that calcium dobesilate alleviates inflammation by directly targeting this pathway. researchgate.nettandfonline.com It has been shown to downregulate the phosphorylation of NF-κB signaling components in mice with sepsis-associated acute kidney injury. researchgate.nettandfonline.com In human retinal endothelial cells, calcium dobesilate inhibited the activation of NF-κB induced by IL-1β by preventing the phosphorylation of IκB kinase-α (IKK-α). nih.gov Further research has elucidated that calcium dobesilate suppresses pro-inflammatory cytokines through the downregulation of the PKCδ/NADPH oxidase/ROS/MAPK/NF-κB-dependent signaling pathway. nih.govnih.gov This is supported by findings that it inhibits the phosphorylation of IκB-α, a key step in the activation of NF-κB. nih.gov

Table 3: Impact of Calcium Dobesilate on Pro-Inflammatory Mediators and Pathways

| Mediator/Pathway | Effect | Experimental Model | Citation |

|---|---|---|---|

| Pro-Inflammatory Cytokines | |||

| TNF-α, IL-6, IL-8, IL-1β | Reduced levels | Sepsis-induced AKI mice | tandfonline.com |

| TNF-α, IL-1β, MCP-1 | Lowered levels | PMA-induced monocyte-to-macrophage differentiation | nih.gov |

| TNF-α, IL-1β | Prevented increase in mRNA and protein expression | Diabetic rat retina | karger.com |

| Signaling Pathways | |||

| NF-κB | Downregulated phosphorylation of signaling components | Sepsis-induced AKI mice | tandfonline.com |

| NF-κB | Inhibited activation by preventing IKK-α phosphorylation | Human retinal endothelial cells | nih.gov |

| PKCδ/MAPK/NF-κB | Downregulated the pathway | PMA-induced monocyte-to-macrophage differentiation | nih.gov |

Table 4: List of Compounds

| Compound Name |

|---|

| Calcium dobesilate |

| Malondialdehyde (MDA) |

| Superoxide dismutase (SOD) |

| Glutathione peroxidase (GPx) |

| Catalase (CAT) |

| Platelet Activating Factor (PAF) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Nuclear Factor-kappa B (NF-κB) |

| Protein Kinase C delta (PKCδ) |

| Mitogen-Activated Protein Kinases (MAPK) |

| IκB kinase-α (IKK-α) |

| Vascular Endothelial Growth Factor (VEGF) |

| D-galactose |

Endothelial Cell Biology and Vascular Integrity Restoration

Calcium dobesilate exerts a significant influence on the endothelial cells that form the inner lining of blood vessels. patsnap.com Its primary role is to enhance vascular health by modulating capillary permeability. patsnap.com

Stabilization of Capillary Wall Permeability

A key mechanism of calcium dobesilate is its ability to reduce excessive capillary permeability. wikipedia.orgpatsnap.comnih.gov It achieves this by stabilizing the capillary walls, thereby preventing the leakage of fluids and proteins into the surrounding tissues, which can lead to edema and inflammation. patsnap.com This stabilization is partly attributed to its action on the basement membrane's collagen chains. wikipedia.org In conditions like diabetic retinopathy, where capillary leakage is a major concern, this effect is particularly beneficial. patsnap.comnih.gov Clinical studies have demonstrated that long-term oral treatment with calcium dobesilate can slow the progression of diabetic retinopathy, mainly by correcting excessive vascular permeability in the retina. nih.govnih.gov

Preservation of Endothelial Barrier Function

Calcium dobesilate helps preserve the integrity of the vascular endothelium. patsnap.com The dysfunction of the endothelial tight junctions is a critical factor in the development of endothelial hyper-permeability. plos.orgnih.gov Calcium dobesilate's protective effects are linked to its ability to counteract changes that compromise the blood-retinal barrier (BRB) in pathological states like diabetes. nih.gov The compound's antioxidant properties also contribute to this preservation by protecting the vascular endothelium from oxidative damage, a key factor in the development of various vascular diseases. patsnap.comnih.gov

Effects on Endothelial Tight Junction Proteins (e.g., ZO-1, Occludin, Claudin-5)

The integrity of the endothelial barrier is maintained by complex structures known as tight junctions, which are composed of various proteins, including the zonula occludens (ZO) family, occludin, and claudins. nih.govnih.gov These proteins work together to seal the space between adjacent endothelial cells, regulating the passage of molecules. nih.gov

Claudin-5 is a critical component for maintaining the vascular barrier to small molecules. nih.gov

Zonula Occludens-1 (ZO-1) and Occludin are fundamental in organizing the tight junction complex and linking it to the cell's cytoskeleton. nih.govnih.gov

In pathological conditions such as diabetes or cerebral ischemia, the expression and distribution of these proteins can be significantly altered, leading to increased barrier permeability. nih.govnih.govresearchgate.net Research has shown that in diabetic animals, there are significant changes in the distribution of occludin and ZO-1 in retinal vessels. nih.gov Calcium dobesilate has been found to inhibit these diabetes-induced alterations in tight junction proteins, helping to preserve the integrity of the blood-retinal barrier. nih.gov

Influences on Endothelial Cell Proliferation and Migration in Pathological Contexts

Under pathological conditions, such as those stimulated by high glucose levels or excess vascular endothelial growth factor (VEGF), endothelial cell proliferation and migration can contribute to disease progression. plos.orgnih.govresearchgate.net Calcium dobesilate has been shown to inhibit these processes.

Specifically, calcium dobesilate significantly inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) induced by VEGF, without affecting the normal proliferation of these cells in the absence of the growth factor. researchgate.net Similarly, it has been demonstrated that calcium dobesilate inhibits VEGF-induced endothelial cell migration. plos.orgnih.govnih.govresearchgate.net This inhibitory effect on proliferation and migration is a key aspect of its role in managing conditions like diabetic microangiopathy. plos.orgnih.gov

Angiogenesis Modulation and Growth Factor Interactions

Calcium dobesilate modulates the process of angiogenesis, the formation of new blood vessels, primarily through its interaction with key growth factors. researchgate.netfrontiersin.org

Interference with Vascular Endothelial Growth Factor (VEGF) Production and Signaling

Increased expression and signaling of Vascular Endothelial Growth Factor (VEGF) are associated with the pathology of several vascular diseases, including diabetic nephropathy and retinopathy, where it contributes to increased vascular permeability and abnormal vessel growth. plos.orgnih.govfrontiersin.org Calcium dobesilate has been identified as an inhibitor of VEGF signaling. plos.orgnih.govfrontiersin.org

The mechanism of this interference is multifaceted:

Inhibition of VEGF/VEGFR-2 Binding: Calcium dobesilate interferes with the binding of VEGF to its receptor, VEGFR-2. plos.orgnih.govfrontiersin.org It is proposed that calcium dobesilate interacts with the heparin-binding domain of the VEGF₁₆₅ isoform, displacing heparan sulfate (B86663), which acts as a co-receptor, thereby destabilizing the VEGF-VEGFR-2 complex. plos.orgnih.govnih.govplos.org This action is supported by the finding that the effects of calcium dobesilate are nullified by heparin and that it does not inhibit the VEGF₁₂₁ isoform, which lacks a heparin-binding domain. plos.orgnih.govnih.gov

Downregulation of Signaling Cascades: By inhibiting the initial VEGF-receptor interaction, calcium dobesilate significantly suppresses the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways. plos.orgnih.govnih.govplos.org This includes the inhibition of the PI3K/AKT/mTOR and the MEK/ERK MAP kinase signaling cascades. plos.orgfrontiersin.orgplos.org

This targeted interference with VEGF signaling allows calcium dobesilate to reduce pathological angiogenesis and vascular permeability without the detrimental effects of complete VEGF blockade, which is crucial for maintaining normal endothelial cell function. plos.orgnih.gov

Data Tables

Table 1: Effect of Calcium Dobesilate on VEGF-Induced Endothelial Cell Responses

| Cellular Response | Effect of Calcium Dobesilate (CaD) | Key Findings | References |

|---|---|---|---|

| Proliferation | Inhibition | CaD significantly inhibited VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). | plos.org, nih.gov, nih.gov, researchgate.net |

| Migration | Inhibition | CaD significantly inhibited VEGF₁₆₅-induced endothelial cell migration. | plos.org, nih.gov, nih.gov, researchgate.net |

| Permeability | Reduction | CaD reduces VEGF-induced vascular permeability. | plos.org, frontiersin.org, nih.gov, nih.gov |

Table 2: Mechanistic Effects of Calcium Dobesilate on VEGF Signaling

| Target | Effect of Calcium Dobesilate (CaD) | Mechanism | References |

|---|---|---|---|

| VEGF₁₆₅-Heparan Sulfate Interaction | Inhibition | CaD interferes with the heparan sulfate binding site on VEGF₁₆₅. | plos.org, nih.gov, nih.gov |

| VEGFR-2 Phosphorylation | Inhibition | Suppresses VEGF₁₆₅-induced phosphorylation of its receptor, VEGFR-2. | plos.org, nih.gov, plos.org, nih.gov |

| Downstream Signaling (MEK/ERK) | Inhibition | Attenuates VEGF₁₆₅-stimulated phosphorylation of MEK1/2 and ERK1/2. | plos.org, plos.org |

| Downstream Signaling (PI3K/AKT/mTOR) | Inhibition | Decreases the phosphorylation of PI3K, AKT, and mTOR in hyperglycemic conditions. | frontiersin.org |

Downregulation of VEGF Receptor (VEGFR-2) Expression

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis and vascular permeability. Its effects are primarily mediated through its receptor, VEGFR-2. Studies have demonstrated that calcium dobesilate can significantly inhibit the signaling cascade initiated by VEGF. Specifically, research has shown that calcium dobesilate inhibits the VEGF-induced phosphorylation of VEGFR-2. spandidos-publications.comnih.govtaylorandfrancis.com This inhibitory action has been observed in human umbilical vein endothelial cells (HUVECs), where pre-incubation with calcium dobesilate led to a dose-dependent reduction in VEGFR-2 activation upon stimulation with VEGF. spandidos-publications.comtaylorandfrancis.com

The downstream signaling pathways of VEGFR-2 are also impacted by calcium dobesilate. For instance, the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK), which are crucial for endothelial cell migration and proliferation, is significantly downregulated in the presence of calcium dobesilate. spandidos-publications.comtaylorandfrancis.com This modulation of the VEGF/VEGFR-2 axis is a key mechanism through which calcium dobesilate exerts its anti-angiogenic and vasoprotective effects.

Table 1: Effect of Calcium Dobesilate on VEGF-Induced VEGFR-2 Activation

| Treatment | VEGFR-2 Phosphorylation Level (relative to control) | Downstream Kinase (ERK1/2) Phosphorylation |

|---|---|---|

| VEGF alone | 100% | 100% |

| VEGF + Calcium Dobesilate (50 µM) | ~50% | Significantly Reduced |

| VEGF + Calcium Dobesilate (100 µM) | ~25% | Significantly Reduced |

Data is illustrative and based on findings from referenced studies.

Hemorheological and Microcirculatory Effects

Calcium dobesilate also exerts significant beneficial effects on blood flow properties and the microcirculation.

Clinical studies have demonstrated that treatment with calcium dobesilate leads to a significant reduction in both whole blood and plasma viscosity. In a study involving patients with cerebrovascular and peripheral vascular diseases, a 14-day course of calcium dobesilate resulted in a statistically significant decrease in the viscoelasticity of whole blood and plasma. spandidos-publications.com This reduction in viscosity is accompanied by an improvement in microcirculatory flow. spandidos-publications.com The ability of erythrocytes (red blood cells) to deform is crucial for their passage through narrow capillaries. Calcium dobesilate has been shown to improve erythrocyte deformability, which contributes to its positive effects on microcirculation. nih.gov

Table 2: Hemorheological Effects of Calcium Dobesilate

| Parameter | Change after Calcium Dobesilate Treatment |

|---|---|

| Whole Blood Viscosity | Significantly Decreased |

| Plasma Viscosity | Significantly Decreased |

| Erythrocyte Deformability | Improved |

| Microcirculation | Significantly Increased |

Based on findings from referenced clinical studies.

Nitric Oxide (NO) Homeostasis and Vasoregulation

Nitric oxide (NO) is a critical signaling molecule involved in vasodilation and maintaining vascular health. Calcium dobesilate has been shown to positively influence NO homeostasis. Studies have demonstrated that it enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. nih.gov This leads to an increase in NO production, which in turn promotes endothelium-dependent relaxation of blood vessels. nih.govresearchgate.net The antioxidant properties of calcium dobesilate may also contribute to this effect by protecting NO from degradation by reactive oxygen species. nih.gov

Stimulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

Calcium dobesilate has been shown to enhance the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a potent vasodilator. nih.gov Studies have demonstrated that incubation of various types of endothelial cells, including those from rat aorta and microvascular tissues, with magnesium dobesilate resulted in a significant and concentration-dependent increase in eNOS activity. nih.gov This enhancement of eNOS activity was not associated with an increase in eNOS-specific mRNA, suggesting that dobesilate's effect is on the enzyme's activity rather than its expression. nih.gov The increased production of NO contributes to the endothelium-dependent relaxation of blood vessels. nih.govresearchgate.netresearchgate.net The activation of eNOS can be mediated by both calcium-dependent and calcium-independent pathways. researchgate.netnih.gov Agonists that increase intracellular calcium can activate eNOS, and calcium dobesilate's influence on these pathways contributes to its therapeutic effects. researchgate.net

Role in Endothelium-Dependent Relaxation Factor (EDRF) Release

Endothelium-derived relaxing factor (EDRF) is a crucial mediator of vasodilation, with nitric oxide (NO) being the principal EDRF. wikipedia.org Calcium dobesilate has been found to potentiate endothelium-dependent relaxation, an effect that is largely attributed to its influence on EDRF. nih.govresearchgate.netresearchgate.net In studies using rabbit isolated aorta, calcium dobesilate enhanced the relaxation induced by acetylcholine (B1216132), an effect that was dependent on an intact endothelium. nih.govresearchgate.netresearchgate.net This enhancing effect was progressively decreased by an inhibitor of NO synthase, and this inhibition was reversed by L-arginine, the substrate for NO synthesis. nih.govresearchgate.net This suggests that calcium dobesilate's action is mediated through the enhanced synthesis and release of EDRF, which is primarily NO. nih.govresearchgate.net EDRF relaxes vascular smooth muscle and inhibits platelet aggregation by increasing cyclic GMP levels. wikipedia.org

Involvement in Endothelium-Dependent Hyperpolarizing Factor (EDHF) Synthesis

In addition to its effects on the NO pathway, calcium dobesilate also appears to influence the synthesis or action of endothelium-dependent hyperpolarizing factor (EDHF). nih.govnih.gov EDHF is another important mediator of endothelium-dependent relaxation, particularly in smaller resistance arteries. nih.govnih.gov It causes hyperpolarization of vascular smooth muscle cells, leading to their relaxation. nih.govyoutube.com Research on human penile resistance arteries has shown that calcium dobesilate significantly enhances endothelium-dependent relaxation, an effect that persists even after the inhibition of NO synthase and cyclooxygenase. nih.gov This potentiation was abolished by factors that interfere with EDHF-mediated responses, suggesting that calcium dobesilate enhances the production or action of EDHF in these vessels. nih.gov The synthesis and release of EDHF are regulated by intracellular calcium concentrations. nih.gov

Modulation of Specific Intracellular Signaling Cascades

Calcium dobesilate also modulates several key intracellular signaling cascades involved in inflammation, cell growth, and survival, further contributing to its vasoprotective effects.

PKC-delta-p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

Calcium dobesilate has been demonstrated to inhibit the Protein Kinase C-delta (PKCδ) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is involved in inflammatory responses and apoptosis. nih.gov In in vitro studies using human monocytic cells, calcium dobesilate was found to suppress the expression and activity of inflammatory mediators. nih.gov This was associated with the inhibition of reactive oxygen species (ROS) generation and the phosphorylation of PKCδ and p38 MAPK. nih.gov By downregulating the PKCδ/NADPH oxidase/ROS/MAPK/NF-κB-dependent signaling pathways, calcium dobesilate can alleviate inflammation. nih.gov

VEGF/PI3K/AKT/mTOR Signaling Pathway Regulation

Calcium dobesilate has been shown to regulate the Vascular Endothelial Growth Factor (VEGF)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. frontiersin.orgnih.govnih.gov This pathway is crucial in angiogenesis, cell survival, and proliferation. patsnap.com In studies on diabetic kidney disease, calcium dobesilate was found to decrease the expression of VEGF and its receptor, VEGFR2. frontiersin.orgnih.gov This, in turn, led to the inactivation of the downstream PI3K/AKT/mTOR signaling pathway, as evidenced by decreased phosphorylation of PI3K, AKT, and mTOR. frontiersin.orgnih.govresearchgate.netresearchgate.net By inhibiting this pathway, calcium dobesilate can help in controlling abnormal angiogenesis and vascular permeability. patsnap.com

Endothelin-1 (B181129) (ET-1) and Endothelin Receptor (ETA-R, ETB-R) Modulation

Calcium dobesilate has been shown to modulate the levels of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. molvis.orgnih.govtbzmed.ac.ir In patients with diabetic retinopathy, administration of calcium dobesilate resulted in a significant decrease in serum levels of ET-1. molvis.orgnih.govtbzmed.ac.ir ET-1 exerts its effects by binding to two main receptor subtypes: ETA and ETB. nih.gov Activation of ETA receptors primarily leads to vasoconstriction, while ETB receptor activation can lead to either vasodilation or vasoconstriction depending on the tissue. nih.govnih.gov By reducing the levels of ET-1, calcium dobesilate can help to ameliorate endothelial dysfunction and inhibit inflammatory processes. molvis.orgnih.govtbzmed.ac.ir

Interactive Data Table: Summary of Calcium Dobesilate's Molecular and Cellular Mechanisms

| Mechanism | Key Molecules/Pathways Involved | Observed Effects of Calcium Dobesilate | References |

| Stimulation of eNOS Activity | Endothelial Nitric Oxide Synthase (eNOS) | Increased eNOS activity, leading to enhanced Nitric Oxide (NO) production. | nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| EDRF Release | Endothelium-Dependent Relaxation Factor (EDRF), primarily NO | Potentiated endothelium-dependent relaxation through enhanced synthesis and release of EDRF. | nih.govresearchgate.netresearchgate.netwikipedia.org |

| EDHF Synthesis | Endothelium-Dependent Hyperpolarizing Factor (EDHF) | Enhanced EDHF-mediated relaxation, suggesting increased production or action of EDHF. | nih.govnih.govnih.govnih.govyoutube.com |

| PKC-delta-p38 MAPK Inhibition | Protein Kinase C-delta (PKCδ), p38 Mitogen-Activated Protein Kinase (MAPK) | Inhibited phosphorylation of PKCδ and p38, leading to reduced inflammation. | nih.govnih.gov |

| VEGF/PI3K/AKT/mTOR Regulation | VEGF, VEGFR2, PI3K, AKT, mTOR | Decreased VEGF and VEGFR2 expression, leading to inactivation of the PI3K/AKT/mTOR pathway. | frontiersin.orgnih.govnih.govpatsnap.comresearchgate.netresearchgate.net |

| ET-1 and Receptor Modulation | Endothelin-1 (ET-1), ETA Receptor, ETB Receptor | Reduced serum levels of ET-1, ameliorating endothelial dysfunction. | molvis.orgnih.govtbzmed.ac.irnih.govnih.gov |

Neurobiological Mechanisms

Calcium dobesilate (CaD) has demonstrated notable effects on various neurobiological pathways, particularly in the context of neurodegenerative processes. Its mechanisms of action involve the modulation of glutamate (B1630785) homeostasis, the expression of glutamate transporters, and providing protection against neuronal damage in experimental settings.

Impact on Glutamate Homeostasis and GLAST Transporter Expression

Calcium dobesilate has been shown to influence the delicate balance of glutamate in the nervous system. nih.govresearchgate.net In experimental models of diabetic retinopathy, a condition characterized by neuronal damage, treatment with calcium dobesilate led to the downregulation of the glutamate/aspartate transporter (GLAST). nih.govresearchgate.net GLAST is the primary glutamate transporter in the retina, and its modulation directly impacts glutamate levels. nih.govresearchgate.net

The diabetes-induced increase in glutamate was prevented by the administration of calcium dobesilate. nih.govresearchgate.net This suggests that one of the neuroprotective mechanisms of calcium dobesilate is its ability to maintain glutamate homeostasis, thereby preventing the excitotoxic effects of excessive glutamate. nih.gov The regulation of GLAST expression appears to be a key component of this mechanism. nih.govresearchgate.net

Table 1: Effect of Calcium Dobesilate on Glutamate Homeostasis

| Parameter | Observation in Experimental Model | Effect of Calcium Dobesilate Treatment | Reference |

|---|---|---|---|

| GLAST Expression | Upregulated in diabetic models | Downregulated | nih.govresearchgate.net |

| Glutamate Levels | Increased in diabetic models | Increase was prevented | nih.govresearchgate.net |

Neuroprotection in Experimental Models of Neural Degeneration

Calcium dobesilate exhibits significant neuroprotective properties in experimental models of diabetic retinopathy, an early event in the pathogenesis of this condition. nih.govresearchgate.net In studies using diabetic (db/db) mice, treatment with calcium dobesilate resulted in a marked decrease in glial activation and apoptosis, which are key features of neurodegeneration. nih.govresearchgate.net

The protective effects of calcium dobesilate on the neurovascular unit are also linked to its ability to prevent the overexpression of endothelin-1 (ET-1) and its receptors, ETA-R and ETB-R, which are implicated in microvascular impairment and neurodegeneration. nih.govresearchgate.net Furthermore, functional improvements were observed, as evidenced by a significant enhancement in electroretinogram parameters in treated animals. nih.govresearchgate.net These findings underscore the potential of calcium dobesilate to counteract neurodegenerative processes. nih.gov In a D-galactose-induced aging mouse model, which is associated with oxidative stress-related cognitive disorders, calcium dobesilate demonstrated protective effects. mdpi.com

Table 2: Neuroprotective Effects of Calcium Dobesilate in an Experimental Diabetic Retinopathy Model

| Parameter | Observation in Diabetic Model | Effect of Calcium Dobesilate Treatment | Reference |

|---|---|---|---|

| Glial Activation | Increased | Significantly decreased | nih.govresearchgate.net |

| Apoptosis | Increased | Significantly decreased | nih.govresearchgate.net |

| Electroretinogram Parameters | Impaired | Significant improvement | nih.gov |

| ET-1 and its Receptors (ETA-R, ETB-R) | Upregulated | Upregulation was prevented | nih.govresearchgate.net |

Autophagy Pathway Restoration and Associated Proteins (e.g., LC3, p62)

Calcium dobesilate has been found to restore autophagic processes in the context of diabetic kidney disease. nih.govresearchgate.netnih.govfrontiersin.org Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases. In experimental models of diabetes, a decrease in autophagy was observed. nih.govnih.gov

Treatment with calcium dobesilate led to a restoration of autophagy, evidenced by changes in the expression of key autophagy-related proteins. nih.govresearchgate.netnih.govfrontiersin.org Specifically, the protein expression levels of LC3 II, Atg5, and beclin 1 were significantly increased following treatment with calcium dobesilate in diabetic mice. nih.govnih.gov Conversely, the expression of the p62 protein, which is typically degraded during autophagy and accumulates when the process is inhibited, was decreased after calcium dobesilate administration. nih.govresearchgate.netnih.govfrontiersin.org

The mechanism underlying this restoration of autophagy involves the inhibition of the VEGF/PI3K/AKT/mTOR signaling pathway. nih.govnih.gov By reducing the activation of this pathway, calcium dobesilate promotes the initiation of autophagy, thereby contributing to its protective effects on renal function in diabetic models. nih.govnih.gov

Table 3: Effect of Calcium Dobesilate on Autophagy-Related Proteins in an Experimental Diabetic Kidney Disease Model

| Protein | Observation in Diabetic Model | Effect of Calcium Dobesilate Treatment | Reference |

|---|---|---|---|

| LC3 II | Decreased expression | Increased expression | nih.govnih.gov |

| Atg5 | Decreased expression | Increased expression | nih.govnih.gov |

| Beclin 1 | Decreased expression | Increased expression | nih.govnih.gov |

| p62 | Increased expression | Decreased expression | nih.govresearchgate.netnih.govfrontiersin.org |

Preclinical Investigations and Experimental Models of Calcium Dobesilate

In Vitro Studies on Isolated Cells and Tissues

Preclinical research utilizing in vitro models has been instrumental in elucidating the cellular and molecular mechanisms of calcium dobesilate. These studies, conducted on isolated cells and tissues, provide foundational knowledge about the compound's effects on various physiological and pathological processes at a fundamental level.

Endothelial cells, which form the inner lining of blood vessels, are a primary target for calcium dobesilate's activity. Various endothelial cell culture models have been employed to investigate its effects.

In studies using Human Umbilical Vein Endothelial Cells (HUVECs) , calcium dobesilate has demonstrated significant protective effects against dysfunction induced by high glucose (HG), a model for diabetic conditions. nih.govrmit.edu.vn At a concentration of 100 µmol/l, it was shown to attenuate abnormal HUVEC proliferation caused by HG. nih.gov Furthermore, it partially inhibited the enhanced cell migration induced by HG exposure. nih.govrmit.edu.vn Calcium dobesilate also suppressed the HG-induced overexpression of vascular endothelial growth factor (VEGF), its receptor (VEGFR-2), and endocan, all of which are crucial in mediating endothelial function. nih.gov Research has also found that calcium dobesilate significantly inhibits VEGF-induced proliferation and migration of HUVECs, as well as VEGF-induced phosphorylation of VEGFR-2. plos.orgnih.gov This inhibitory action appears to be linked to its interference with heparan sulfate (B86663) binding sites. plos.orgnih.gov

Investigations on Bovine Aortic Endothelial Cells (BAECs) have focused on the compound's antioxidant properties. In cultured BAECs, magnesium dobesilate was found to reduce the increase in cytosolic free calcium that is typically induced by the oxidative stressor hydrogen peroxide. doi.orgnih.gov It also inhibited the loss of cellular potassium caused by phenazine (B1670421) methosulfate, another inducer of oxidative stress. nih.gov

The effects of dobesilate have also been compared across macrovascular and microvascular endothelial cells . One study utilized macrovascular endothelial cells from rat aortas and microvascular endothelial cells from rat pancreatic tissues. nih.gov In both cell types, incubation with magnesium dobesilate led to a significant, concentration-dependent increase in the activity of constitutive nitric oxide synthase (ecNOS), a key enzyme for vascular health. nih.gov This suggests a broad applicability of its mechanism on different parts of the vascular tree.

Studies on Human Retinal Endothelial Cells (HRECs) have provided insights relevant to diabetic retinopathy. In HRECs, calcium dobesilate was shown to inhibit the activation of NF-κB induced by the pro-inflammatory cytokine IL-1β. nih.govresearchgate.net It also reduced the upregulation of other inflammatory markers like IL-6 and IL-18 in a dose-dependent manner when stimulated with TNF-α. nih.govresearchgate.net

| Cell Model | Key Findings | Reference |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuates high glucose-induced proliferation and migration; Suppresses overexpression of VEGF, VEGFR-2, and endocan. | nih.govrmit.edu.vn |

| Bovine Aortic Endothelial Cells (BAECs) | Reduces hydrogen peroxide-induced increase in cytosolic free calcium; Inhibits oxidative stress-induced potassium loss. | doi.orgnih.gov |

| Rat Macrovascular & Microvascular Endothelial Cells | Increases constitutive nitric oxide synthase (ecNOS) activity in a concentration-dependent manner. | nih.gov |

| Human Retinal Endothelial Cells (HRECs) | Inhibits IL-1β-induced NF-κB activation; Reduces TNF-α-induced upregulation of IL-6 and IL-18. | nih.govresearchgate.net |

Calcium dobesilate's anti-inflammatory properties have been explored using isolated immune cells. In studies on Human Polymorphonuclear (PMN) cells , the compound was found to significantly reduce the chemiluminescence induced by Platelet-Activating Factor (PAF), a potent inflammatory mediator. nih.gov This effect, however, required concentrations of 50 microM or higher. nih.gov

Research on a broader category of immune cells, Human Peripheral Blood Mononuclear Cells (PBMCs) , demonstrated that calcium dobesilate offers protection against oxidation and apoptosis. nih.gov It counteracted oxidative damage generated by the reducing sugar D-ribose and delayed apoptosis by preserving membrane permeability and reducing DNA fragmentation. nih.gov The study also noted that at a concentration of 10 microM, the compound enhanced intracellular glutathione (B108866) (GSH) content and dramatically decreased lipid peroxidation after seven days of exposure. nih.gov Further investigations using the human monocytic cell line THP-1, a model for monocyte-to-macrophage differentiation, showed that calcium dobesilate suppresses the expression of inflammatory markers like CD14 and TLR4. mdpi.com

The proliferation of vascular smooth muscle cells (SMCs) is a key event in the development of atherosclerosis. In vitro studies on cultured rat aortic SMCs have shown that calcium dobesilate inhibits both DNA synthesis and cell proliferation in a manner dependent on both time and concentration. nih.gov This inhibitory effect was found to be reversible once the drug was removed. nih.gov The mechanism is believed to be partly dependent on nitric oxide (NO), as calcium dobesilate stimulated NO production, and inhibitors of NO synthesis weakened its anti-proliferative effect. nih.gov

The integrity and flexibility of erythrocytes (red blood cells) are vital for proper microcirculation. In vitro experiments have demonstrated that calcium dobesilate can protect the erythrocyte membrane from oxidative damage. doi.orgnih.gov Specifically, it was shown to decrease lipid peroxidation caused by oxygen free radicals in human erythrocyte membranes. doi.orgnih.gov This antioxidant action helps maintain the structural integrity of the cell membrane.

To study the compound in a more complex tissue environment, researchers have used ex vivo organ culture models. In one such model using segments of human varicose veins obtained from patients, calcium dobesilate demonstrated a protective effect against externally induced oxidative and inflammatory stress. nih.govresearchgate.net The stress was induced using a phenazine methosulphate (PMS)/NADH combination. nih.govresearchgate.net Calcium dobesilate was shown to prevent the decrease in the tissue's total antioxidant status (TAS) and the increase in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov The protective effects were observed at micromolar concentrations, which are considered to be within therapeutic range. nih.govresearchgate.net

A variety of exogenous agents have been used in cellular systems to induce oxidative stress or inflammation, allowing for the study of calcium dobesilate's protective mechanisms.

Inducers of Oxidative Stress :

Hydrogen Peroxide (H₂O₂) : Applied to bovine aortic endothelial cells, H₂O₂ was used to induce an increase in cytosolic free calcium, an effect that was mitigated by dobesilate. nih.gov

Phenazine Methosulphate (PMS)/NADH : This combination was used to induce oxidative stress in organ cultures of human varicose veins, where calcium dobesilate prevented the resulting decrease in antioxidant capacity and increase in lipid peroxidation. nih.govresearchgate.net

D-ribose : This reducing sugar was used to inflict oxidative damage on human peripheral blood mononuclear cells, with calcium dobesilate showing a counteracting effect. nih.gov

Inducers of Inflammation :

High Glucose (HG) : Used in HUVEC and retinal endothelial cell cultures to mimic diabetic conditions, HG-induced increases in cell proliferation, migration, permeability, and the expression of inflammatory molecules were all shown to be suppressed by calcium dobesilate. nih.govrmit.edu.vnnih.gov

Pro-inflammatory Cytokines (TNF-α, IL-1β) : In human retinal endothelial cells, calcium dobesilate inhibited the activation of the NF-κB pathway induced by IL-1β and reduced the upregulation of other cytokines stimulated by TNF-α. nih.govresearchgate.net

Platelet-Activating Factor (PAF) : Used to stimulate human polymorphonuclear cells, PAF-induced chemiluminescence was reduced by calcium dobesilate. nih.gov

Phorbol 12-myristate 13-acetate (PMA) : This agent was used to induce the differentiation of THP-1 monocytes into macrophages, a key inflammatory process in atherosclerosis. Calcium dobesilate was found to suppress the expression of inflammatory receptors like TLR4 and CD14 during this process. mdpi.com

| Inducer | Cell/Tissue System | Induced Effect | Observed Effect of Calcium Dobesilate | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | Bovine Aortic Endothelial Cells | Increased cytosolic free calcium | Reduced the increase in calcium | nih.gov |

| PMS/NADH | Human Varicose Veins | Oxidative stress (↓TAS, ↑MDA) | Prevented oxidative disturbances | nih.govresearchgate.net |

| High Glucose | Human Umbilical Vein Endothelial Cells | Increased proliferation, migration, inflammation | Attenuated proliferation and inflammation | nih.govrmit.edu.vn |

| TNF-α / IL-1β | Human Retinal Endothelial Cells | Upregulation of inflammatory cytokines, NF-κB activation | Inhibited cytokine upregulation and NF-κB activation | nih.govresearchgate.net |

| Platelet-Activating Factor | Human Polymorphonuclear Cells | Chemiluminescence | Reduced chemiluminescence | nih.gov |

| PMA | THP-1 Monocytic Cells | Monocyte-to-macrophage differentiation | Suppressed expression of inflammatory receptors (CD14, TLR4) | mdpi.com |

In Vivo Studies in Animal Models of Disease Pathogenesis

In vivo research using animal models that mimic human diseases has been fundamental in understanding the protective effects of calcium dobesilate at a systemic and organ-specific level.

The streptozotocin (B1681764) (STZ)-induced diabetic rodent model is a well-established method for studying the microvascular complications of diabetes. nih.gov In this model, STZ is used to destroy pancreatic β-cells, leading to hyperglycemia and subsequent microvascular damage that mimics diabetic complications in humans. nih.gov

Studies using STZ-induced diabetic rats have demonstrated that calcium dobesilate can attenuate the progression of vascular damage. nih.gov Long-term treatment with calcium dobesilate in these models has been shown to improve vascular reactivity. nih.gov For instance, in aortic arteries from diabetic rats, the relaxation induced by acetylcholine (B1216132) was significantly decreased, an effect that was restored to control levels in the group treated with calcium dobesilate. nih.gov Similarly, the compound restored contractions induced by noradrenaline and caffeine. nih.gov These findings suggest that calcium dobesilate helps to normalize endothelial function and vascular responsiveness in the context of diabetic microvascular dysfunction.

Furthermore, calcium dobesilate has been shown to inhibit the increased retinal vascular permeability, a hallmark of diabetic retinopathy, in STZ-induced diabetic rats. nih.gov It prevents the leakage of albumin and dyes from retinal vessels, indicating a strengthening of the blood-retinal barrier. nih.gov

Table 1: Effects of Calcium Dobesilate in Streptozotocin-Induced Diabetic Rodent Models

| Model | Key Findings | Reference |

|---|---|---|

| STZ-Induced Diabetic Rats | Restored acetylcholine-induced relaxation in aortic arteries. | nih.gov |

| STZ-Induced Diabetic Rats | Normalized noradrenaline and caffeine-induced vascular contractions. | nih.gov |

| STZ-Induced Diabetic Rats | Prevented leakage from retinal capillaries and larger vessels. | nih.gov |

| STZ-Induced Diabetic Rats | Inhibited the diabetes-induced increase in retinal thickness. | nih.gov |

| STZ-Induced Diabetic Rats | Prevented the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) in retinal endothelial cells. | nih.gov |

The D-galactose-induced aging mouse model is a widely accepted experimental paradigm for studying oxidative stress-related cognitive and physiological decline associated with aging. uab.catproquest.com Chronic administration of D-galactose leads to the overproduction of reactive oxygen species (ROS), mimicking the oxidative damage observed in natural aging. uab.catproquest.com

In this model, calcium dobesilate has demonstrated significant protective effects against aging-related deficits. uab.catresearchgate.net Treatment with calcium dobesilate reversed cognitive impairments and anxiety-like behaviors in D-galactose-treated mice. uab.cat Mechanistically, the compound was found to inhibit oxidative stress in the brain by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). uab.catnih.gov These results highlight the antioxidant properties of calcium dobesilate and its potential to mitigate age-related neurological dysfunction. proquest.com

Table 2: Antioxidant Effects of Calcium Dobesilate in D-Galactose-Induced Aging Mouse Brains

| Biomarker | Effect of D-Galactose | Effect of Calcium Dobesilate Treatment | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Decreased | uab.catnih.gov |

| Superoxide Dismutase (SOD) | Decreased | Increased | uab.catnih.gov |

| Glutathione Peroxidase (GPx) | Decreased | Increased | uab.catnih.gov |

| Catalase (CAT) | Decreased | Increased | uab.catnih.gov |

In animal models of diabetic retinopathy, specifically STZ-induced diabetic rats, calcium dobesilate has shown a multi-faceted protective effect on the retina. nih.govresearchgate.net It has been observed to prevent the breakdown of the blood-retinal barrier, a critical event in the pathogenesis of this condition. nih.gov Treatment with calcium dobesilate in diabetic animals reversed established proinflammatory processes in the retina. nih.gov It significantly prevented the increase in mRNA and protein expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, it reduced the formation of oxidized carbonyl residues and nitrotyrosine, markers of oxidative and nitrosative stress, respectively. nih.gov Histological analysis of retinal digests from diabetic rats revealed vascular tortuosity, acellular capillaries, and a reduction in the number of pericytes, all of which were attenuated by long-term treatment with calcium dobesilate. nih.gov

Calcium dobesilate's therapeutic potential has been investigated in several models of kidney disease. In KK-Ay mice, a spontaneous model of obese type 2 diabetes and diabetic nephropathy, and in high-fat diet (HFD)/STZ-induced diabetic mice, calcium dobesilate demonstrated significant renal protection. frontiersin.orgnih.gov It was shown to reduce albuminuria and improve renal histological changes in both models. frontiersin.org A key mechanism identified was the restoration of autophagy, a cellular self-cleaning process, by decreasing the expression of proteins like LC3 II, Atg5, and beclin 1, while increasing p62. frontiersin.org This effect was linked to the downregulation of the Vascular Endothelial Growth Factor (VEGF)/PI3K/AKT/mTOR signaling pathway. frontiersin.org

In a different model of kidney injury, cisplatin-induced nephrotoxicity, calcium dobesilate also showed protective effects. nih.govresearchgate.net Cisplatin, a chemotherapy agent, is known to cause kidney damage through oxidative stress. nih.goveviq.org.au In mice treated with cisplatin, calcium dobesilate administration significantly attenuated the increase in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Cr), which are markers of kidney dysfunction. nih.gov It also mitigated the cisplatin-induced decrease in the renal antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) and reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Histological examination of the kidneys confirmed the nephroprotective effects of the compound. nih.gov

Table 3: Effects of Calcium Dobesilate in Models of Kidney Disease

| Model | Key Pathological Feature | Effect of Calcium Dobesilate | Key Mechanism/Biomarker | Reference |

|---|---|---|---|---|

| KK-Ay Mice & HFD/STZ Mice | Albuminuria, Histological Damage | Reduced albuminuria, Improved histology | Restored autophagy (↑LC3 II, Atg5, beclin 1; ↓p62), ↓VEGF/VEGFR2 | frontiersin.org |

| Cisplatin-Induced Nephrotoxicity | Increased BUN & Cr, Oxidative Stress | Attenuated increase in BUN & Cr | ↑SOD & GPx activity, ↓MDA levels | nih.gov |

The effects of calcium dobesilate on myocardial ischemia-reperfusion injury have been explored in isolated, perfused rat hearts using the Langendorff setup. researchgate.netsigmaaldrich.com In these experimental models, calcium dobesilate was found to significantly increase the mean pressure perfusing the coronary arteries. researchgate.netsigmaaldrich.com This effect may be attributable to an increase in endothelium-derived vasodilator substances. researchgate.netsigmaaldrich.com

In a model of intestinal ischemia-reperfusion injury in rats, which shares some pathophysiological mechanisms with cardiac ischemia, calcium dobesilate demonstrated a protective effect. nih.gov It reduced both serum and tissue oxidative stress indices, which was attributed to an increase in the total antioxidant capacity. nih.gov Histological analysis confirmed that the compound reduced tissue injury. nih.gov While direct evidence in cardiac models is still developing, studies on cardiomyocytes have shown that calcium dobesilate can attenuate the impairment of sarcoplasmic reticulum calcium handling induced by high glucose and high lipid conditions, which is characteristic of diabetic cardiomyopathy. nih.gov This suggests a potential role in protecting cardiac cells from the metabolic stress associated with diabetes. nih.gov

Models of Organ-Specific Pathophysiology

Neurodegeneration Models

The neuroprotective potential of calcium dobesilate has been explored in various preclinical models of neurodegeneration, primarily focusing on its antioxidant and anti-inflammatory properties. In a D-galactose-induced aging model in mice, which mimics oxidative stress-related cognitive decline, administration of calcium dobesilate was found to reverse cognitive deficits and anxiety-like behaviors. nih.govresearchgate.netnel.edunih.gov This model is characterized by an overproduction of reactive oxygen species (ROS) in the brain, leading to oxidative damage and cognitive impairment. researchgate.net

Furthermore, in a mouse model of Alzheimer's disease, oral treatment with calcium dobesilate for one month resulted in a significant restoration of memory as assessed by behavioral tests. researchgate.net The study also noted a reduction in amyloid deposition, a hallmark of Alzheimer's disease, primarily in the cortex, and a marked decrease in microglial activation in the hippocampus and cortex. researchgate.net These findings suggest that the anti-inflammatory and antioxidant effects of calcium dobesilate contribute to its potential therapeutic benefits in neurodegenerative conditions. researchgate.net Another study also highlighted that calcium dobesilate could mitigate cognitive disorders in an Alzheimer's disease model by inhibiting inflammatory processes. nih.gov

In the context of diabetic retinopathy, which involves neurodegenerative processes in the retina, calcium dobesilate has demonstrated neuroprotective effects in diabetic (db/db) mice. nih.gov It was shown to prevent the overexpression of endothelin-1 (B181129) (ET-1) and its receptors, which are implicated in neurodegeneration. nih.gov

Liver Pathophysiology Models

Calcium dobesilate has been investigated in several experimental models of liver pathophysiology, demonstrating hepatoprotective effects primarily attributed to its antioxidant and anti-inflammatory actions.

In a model of obstructive jaundice in rats, induced by bile duct ligation, treatment with calcium dobesilate repaired the histopathological changes in the liver. researchgate.net This study highlighted that inflammation and oxidative stress are significant factors in liver damage in this condition, and the beneficial effects of calcium dobesilate were associated with its antioxidant properties. researchgate.net

Another study investigated the protective effect of calcium dobesilate in an experimental liver ischemia-reperfusion injury model in rats. The results showed that both preoperative and perioperative administration of calcium dobesilate led to significantly lower liver function tests and tissue oxidative stress parameters compared to the control group. nel.edu The histopathological injury was also significantly reduced in the treatment groups, indicating a significant hepatoprotective effect. nel.edu

Furthermore, in a model of hepatorenal injury induced by carbon tetrachloride (CCl4) in mice, calcium dobesilate administration was found to ameliorate liver damage. The study reported that calcium dobesilate improved histopathological changes in the liver tissue and attenuated pro- and anti-apoptotic markers. nih.gov

Assessment of Biochemical, Molecular, and Physiological Markers in Experimental Models

In a study using diabetic (db/db) mice, a model for diabetic retinopathy, calcium dobesilate treatment led to a significant improvement in electroretinogram (ERG) parameters, indicating an enhancement of global retinal function. orthobullets.com This functional improvement was associated with a reduction in glial activation and apoptosis. nih.gov

The same study found that calcium dobesilate prevented the diabetes-induced increase in glutamate (B1630785) levels in the retina. nih.govnih.gov This was achieved by downregulating GLAST, the main glutamate transporter. nih.govnih.gov

Regarding protein and mRNA expression, calcium dobesilate was shown to prevent the upregulation of endothelin-1 (ET-1) and its receptors (ETA-R and ETB-R) at both the mRNA and protein levels in the diabetic retina. nih.gov It also prevented the increase in mRNA and protein expression of inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-1β (IL-1β). nih.gov In a type 1 diabetic rat model, calcium dobesilate treatment also significantly increased glial fibrillary acidic protein (GFAP) levels. nih.gov Additionally, it has been shown to inhibit the alterations in tight junction proteins like occludin and claudin-5 induced by diabetes. researchgate.net

Table 1: Effects of Calcium Dobesilate on Retinal Parameters in Experimental Diabetic Retinopathy

| Parameter | Model | Effect of Calcium Dobesilate | Reference |

| Electroretinogram (ERG) | Diabetic (db/db) mice | Significant improvement | orthobullets.com |

| Glutamate Levels | Diabetic (db/db) mice | Prevention of increase | nih.govnih.gov |

| GLAST Expression | Diabetic (db/db) mice | Downregulation prevented | nih.govnih.gov |

| ET-1 and Receptors (mRNA & Protein) | Diabetic (db/db) mice | Upregulation prevented | nih.gov |

| TNF-α and IL-1β (mRNA & Protein) | Type 1 Diabetic Rats | Increase prevented | nih.gov |

| GFAP Levels | Type 1 Diabetic Rats | Significant increase | nih.gov |

| Occludin and Claudin-5 | Diabetic Rats | Decrease inhibited | researchgate.net |

In the CCl4 model, calcium dobesilate also demonstrated antioxidant effects by modulating tissue oxidant/anti-oxidant markers. It attenuated the increase in malondialdehyde (MDA) and increased the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD). nih.gov Furthermore, it influenced apoptotic pathways by attenuating the levels of cleaved caspase-3, Bax, and cytochrome-c, while increasing the level of the anti-apoptotic protein Bcl-2 in both liver and kidney tissues. nih.gov

In a model of obstructive jaundice in rats, calcium dobesilate treatment resulted in significantly lower serum liver function test values compared to the control group. researchgate.net Histopathological scores for liver damage were also statistically lower in the group receiving calcium dobesilate. researchgate.net Biochemically, this was accompanied by lower tissue levels of malondialdehyde (MDA) and fluorescent oxidation products (FOP), and higher levels of sulfhydryl (SH) groups. researchgate.net

Table 2: Effects of Calcium Dobesilate on Renal and Hepatic Markers in Experimental Models

| Model | Marker | Tissue | Effect of Calcium Dobesilate | Reference |

| CCl4-induced hepatorenal injury | Histopathology | Liver, Kidney | Improvement | nih.govoriprobe.com |

| ALT, AST, Cr, BUN | Serum | Decrease | nih.govresearchgate.net | |

| MDA | Liver, Kidney | Decrease | nih.gov | |

| GPx, SOD | Liver, Kidney | Increase | nih.gov | |

| Cleaved caspase-3, Bax, Cytochrome-c | Liver, Kidney | Decrease | nih.gov | |

| Bcl-2 | Liver, Kidney | Increase | nih.gov | |

| Obstructive Jaundice | Liver Function Tests | Serum | Decrease | researchgate.net |

| Histopathological Score | Liver | Decrease | researchgate.net | |

| MDA, FOP | Liver | Decrease | researchgate.net | |

| SH groups | Liver | Increase | researchgate.net |

The effects of calcium dobesilate on myocardial function have been investigated in the context of ischemia-reperfusion (I/R) injury in isolated, perfused rat hearts using the Langendorff setup. One study found that while calcium dobesilate did not show a positive effect on most measured parameters of myocardial function, the mean pressure perfusing the coronary arteries (meanP) was significantly higher in groups perfused with the compound. This was suggested to be potentially due to an increase in endothelium-derived vasodilator substances.

Another study investigating the effects of orally administered calcium dobesilate on myocardial I/R injury in rats reported more pronounced benefits. In this study, the group receiving calcium dobesilate showed significantly lower mean 'p' values at the beginning of reperfusion and significantly higher values for peak pressure (PP), maximum change in contraction power over time ((+)dp/dtmax), and maximum change in relaxing power over time ((–)dp/dtmax) at later stages of reperfusion compared to the control group. This suggests an improvement in myocardial functions following ischemia and reperfusion.

In a cellular model using neonatal rat ventricular cardiomyocytes, calcium dobesilate was found to attenuate high glucose and high lipid-induced impairment of sarcoplasmic reticulum calcium handling. Specifically, it protected against sarcoplasmic reticulum calcium leaks and depletion.

Table 3: Effects of Calcium Dobesilate on Myocardial Function in Experimental Models

| Model | Parameter | Effect of Calcium Dobesilate | Reference |

| Isolated Perfused Rat Heart (I/R) | Mean Coronary Perfusion Pressure | Increase | |

| Other Functional Parameters | No positive effect | ||

| Rat Myocardial I/R (Oral Admin) | Mean 'p' value (early reperfusion) | Decrease | |

| PP, (+)dp/dtmax, (–)dp/dtmax (later reperfusion) | Increase | ||

| Neonatal Rat Cardiomyocytes (High Glucose/Lipid) | Sarcoplasmic Reticulum Calcium Leak | Attenuation | |

| Sarcoplasmic Reticulum Calcium Depletion | Protection |

In a D-galactose-induced aging mouse model, calcium dobesilate administration reversed anxiety-like behaviors and cognitive impairments. nih.govresearchgate.net Behavioral assessments in this study included the elevated plus-maze, Y-maze, and shuttle box tests. nih.govresearchgate.netnel.edunih.govresearchgate.net

In the elevated plus-maze, which assesses anxiety, calcium dobesilate reversed the D-galactose-induced anxiety-like behavior. nih.gov In the Y-maze test, which evaluates working memory, calcium dobesilate reversed the D-galactose-induced impairment in the percentage of correct alternations. nih.gov The shuttle box test, used to assess passive avoidance memory, also showed that calcium dobesilate improved the impaired memory in D-galactose-treated mice. nih.govresearchgate.net

Regarding sensory nerve conduction velocity, a study on sciatic nerve crush injury in rats found that while calcium dobesilate provided histopathological and functional improvements, it did not improve the nerve conductance level. nih.gov In a clinical study involving elderly patients with diabetic peripheral neuropathy, calcium dobesilate treatment was reported to significantly improve the conductive velocity of the right common peroneal nerve.

Table 4: Effects of Calcium Dobesilate on Neurological and Behavioral Endpoints in Experimental Models

| Test | Model | Endpoint | Effect of Calcium Dobesilate | Reference |

| Elevated Plus-Maze | D-galactose-induced aging (mice) | Anxiety-like behavior | Reversal | nih.gov |

| Y-Maze | D-galactose-induced aging (mice) | Working memory | Reversal of impairment | nih.gov |

| Shuttle Box | D-galactose-induced aging (mice) | Passive avoidance memory | Improvement | nih.govresearchgate.net |

| Sensory Nerve Conduction Velocity | Sciatic nerve crush injury (rats) | Nerve conductance | No improvement | nih.gov |

| Sensory Nerve Conduction Velocity | Diabetic peripheral neuropathy (human, clinical) | Nerve conduction velocity | Improvement |

Advanced Research Methodologies for Calcium Dobesilate Analysis

Analytical and Bioanalytical Techniques for Compound Characterization and Quantification in Research Matrices

A range of sophisticated analytical techniques are utilized to determine the concentration and purity of calcium dobesilate in both pharmaceutical formulations and biological samples. These methods are crucial for ensuring the quality of the drug product and for studying its pharmacokinetic profile.

Chromatographic techniques are central to the analysis of calcium dobesilate, offering high-resolution separation from other components and degradation products.

The development of a High-Performance Liquid Chromatography (HPLC) method for calcium dobesilate involves a systematic optimization of various parameters to achieve a sensitive, specific, and robust analytical procedure. The validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their reliability for their intended purpose. rjpdft.com This includes assessing parameters such as accuracy, precision, linearity, specificity, and system suitability. A well-developed and validated HPLC method is essential for the routine analysis of calcium dobesilate in quality control laboratories. rjpdft.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the most widely employed technique for the analysis of calcium dobesilate. This method typically utilizes a non-polar stationary phase and a polar mobile phase.